3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
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Overview
Description
3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is a chemical compound with a complex structure that includes a dioxoisoindole ring system
Mechanism of Action
Target of Action
The primary targets of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid are currently unknown . This compound belongs to the class of organic compounds known as phthalimides , which are imide derivatives of phthalic anhydrides
Mode of Action
As a phthalimide derivative , it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its targets and mode of action . Once these are identified, it will be possible to describe the specific molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the reaction of phthalic anhydride with a suitable amine, followed by further functionalization to introduce the butanoic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The dioxoisoindole ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could use nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different applications in research and industry.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid may be used to study enzyme interactions or as a probe to investigate biological pathways.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Phthalic acid derivatives
Isoindoline derivatives
Other substituted butanoic acids
Uniqueness: 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is unique due to its specific dioxoisoindole structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(6-10(14)15)13-11(16)8-4-2-3-5-9(8)12(13)17/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMBQBFMNKULBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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